Cas no 2229581-15-9 (4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol)

4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol
- EN300-1825128
- 2229581-15-9
-
- インチ: 1S/C9H11NO3/c11-7-2-1-6(3-8(7)12)9(13)4-10-5-9/h1-3,10-13H,4-5H2
- InChIKey: SVYRVTUMTFAJIY-UHFFFAOYSA-N
- ほほえんだ: OC1(C2C=CC(=C(C=2)O)O)CNC1
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 72.7Ų
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825128-0.5g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1825128-2.5g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1825128-0.05g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1825128-0.25g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1825128-1.0g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1825128-10g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1825128-5.0g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1825128-10.0g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1825128-5g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1825128-0.1g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 0.1g |
$1068.0 | 2023-09-19 |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diolに関する追加情報
Comprehensive Overview of 4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol (CAS No. 2229581-15-9)
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol, with the CAS registry number 2229581-15-9, is a chemically significant compound that has garnered attention in pharmaceutical and biochemical research. This compound, characterized by its unique hydroxyazetidine and benzenediol moieties, exhibits potential applications in drug development, particularly in targeting oxidative stress-related pathways. Its molecular structure combines a 3-hydroxyazetidine ring with a catechol backbone, making it a subject of interest for researchers exploring novel therapeutic agents.
The growing demand for neuroprotective agents and antioxidant compounds has placed 4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol in the spotlight. Recent studies suggest its potential role in mitigating oxidative damage, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's. This aligns with the increasing public interest in brain health supplements and natural antioxidants, as evidenced by trending searches on platforms like Google and PubMed. Researchers are also investigating its enzyme inhibition properties, which could pave the way for new treatments in metabolic disorders.
From a synthetic chemistry perspective, the compound's azetidine ring offers steric and electronic features that enhance its binding affinity to biological targets. This has led to its exploration in structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry. The catechol group further contributes to its reactivity, enabling interactions with metal ions and proteins, which is relevant to chelation therapy research. Such properties make it a versatile candidate for drug design and biomaterial development.
In the context of green chemistry, 4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol has been evaluated for its biodegradability and low toxicity profile, addressing the global push for sustainable pharmaceuticals. This resonates with consumer searches for eco-friendly drug alternatives and non-toxic bioactive compounds. Its potential as a precursor molecule in synthesizing more complex derivatives also aligns with the industry's focus on scalable synthetic routes.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry have been employed to characterize this compound, ensuring high purity for research applications. These methods are frequently searched by laboratory professionals seeking compound validation protocols. Additionally, computational studies, including molecular docking and QSAR modeling, have predicted its interactions with biological targets, further driving its relevance in computer-aided drug discovery.
The compound's potential extends to cosmeceutical applications, where its antioxidant properties could benefit anti-aging formulations. This ties into the booming market for science-backed skincare ingredients, a frequently searched topic in beauty and wellness forums. Its polar solubility also makes it suitable for aqueous formulations, a priority for clean beauty brands.
In summary, 4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol (CAS 2229581-15-9) represents a multifaceted compound with promising applications across therapeutics, sustainability, and consumer health. Its structural uniqueness and functional versatility continue to inspire research, addressing both scientific curiosity and real-world health challenges.
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